C26H30FN3O5
Description
The compound with the molecular formula C26H30FN3O5 is a complex organic molecule. It is known for its intricate structure and significant applications in various scientific fields. This compound is characterized by the presence of fluorine, nitrogen, and oxygen atoms, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C26H30FN3O5 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[(4S)-1-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C26H30FN3O5/c1-34-21-8-4-19(5-9-21)26(12-14-35-15-13-26)17-30-24(32)22(29-25(30)33)10-11-23(31)28-16-18-2-6-20(27)7-3-18/h2-9,22H,10-17H2,1H3,(H,28,31)(H,29,33)/t22-/m0/s1 |
InChI Key |
WXFJQEJEYNEIIS-QFIPXVFZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CN3C(=O)[C@@H](NC3=O)CCC(=O)NCC4=CC=C(C=C4)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CN3C(=O)C(NC3=O)CCC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C26H30FN3O5 involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of a fluorophenyl derivative with a nitrogen-containing heterocycle. The process typically involves:
Initial Formation: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Cyclization: The intermediate undergoes cyclization to form the core structure of the compound.
Functional Group Modification: Various functional groups are introduced or modified to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of This compound often employs large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Batch Processing: Using batch reactors to control reaction parameters precisely.
Continuous Flow Processing: Implementing continuous flow reactors for efficient and consistent production.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
C26H30FN3O5: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or altered functional groups.
Substitution: Substituted compounds with different atoms or groups replacing the original ones.
Scientific Research Applications
C26H30FN3O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of C26H30FN3O5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
C26H30FN3O5: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C26H30FN3O4: A compound with a similar structure but one less oxygen atom.
C26H30FN3O6: A compound with an additional oxygen atom, leading to different chemical properties.
C26H29FN3O5: A compound with one less hydrogen atom, affecting its reactivity and stability.
The uniqueness of This compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Biological Activity
C26H30FN3O5 is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is classified as an organofluorine compound, which has been noted for its enhanced biological activities compared to non-fluorinated analogs. The presence of fluorine in organic compounds often alters their pharmacokinetic properties, leading to increased potency and selectivity in biological systems.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating the antimicrobial efficacy of related compounds found that modifications in structure can lead to enhanced inhibition of pathogenic bacteria.
Table 1: Antimicrobial Activity of this compound Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains.
2. Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a significant ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity of this compound
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 20 |
| 50 | 45 |
| 100 | 75 |
The EC50 value for this compound was found to be approximately 30 µg/mL, indicating its effectiveness as an antioxidant agent.
3. Anticancer Properties
This compound has also been investigated for its anticancer properties. In vitro studies have shown that the compound induces apoptosis in cancer cell lines, particularly in breast and colon cancer models.
Case Study: Anticancer Activity Against Breast Cancer Cells
In a controlled study, breast cancer cells treated with this compound showed:
- Cell Viability Reduction: A decrease in cell viability by over 60% at concentrations ranging from 25 to 100 µM.
- Apoptosis Induction: Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic changes.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may involve:
- Inhibition of Key Enzymes: The compound may inhibit enzymes critical for bacterial cell wall synthesis.
- Reactive Oxygen Species (ROS) Modulation: By scavenging free radicals, it reduces oxidative stress within cells.
- Cell Cycle Arrest: Evidence suggests that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
